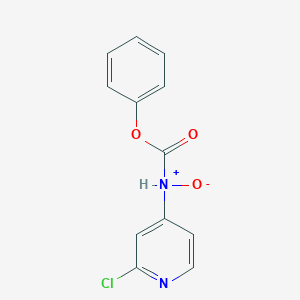![molecular formula C11H11NOS2 B14309696 N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide CAS No. 113561-04-9](/img/structure/B14309696.png)
N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bithiophene , is an organic compound containing thiophene rings. It appears as a colorless solid, although commercial samples may have a greenish tint . The compound belongs to the class of bithiophenes, which are commonly used in various applications due to their electronic properties.
Méthodes De Préparation
Synthesis:: 2,2’-Bithiophene can be synthesized through cross-coupling reactions starting from 2-halothiophenes. One common method involves reacting 2-bromothiophene with iron iodide to form 2-iodothiophene, followed by coupling to obtain 2,2’-bithiophene .
Industrial Production:: Industrial-scale production methods typically involve optimized synthetic routes based on the above principles. These methods ensure efficient yield and purity for commercial applications.
Analyse Des Réactions Chimiques
2,2’-Bithiophene undergoes various chemical reactions:
Cross-Coupling Reactions: Used for its synthesis, these reactions involve coupling with other aromatic compounds or organometallic reagents.
Electrophilic Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Redox Reactions: 2,2’-Bithiophene can be oxidized or reduced, leading to derivatives with altered electronic properties.
Common reagents include palladium catalysts, halogens (e.g., bromine), and Lewis acids (e.g., FeI2) . Major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
Chemistry::
Organic Electronics: 2,2’-Bithiophene’s excellent electronic transport properties make it valuable in organic thin-film transistors (OTFTs), organic solar cells, and organic light-emitting diodes (OLEDs).
Biological Probes: Bithiophenes serve as fluorescent probes for studying biological processes.
Drug Development: Derivatives of bithiophenes are explored for potential therapeutic applications.
Materials Science: Used in conductive polymers, sensors, and optoelectronic devices.
Mécanisme D'action
The exact mechanism by which 2,2’-Bithiophene exerts its effects depends on its specific application. For instance, in organic electronics, it acts as a charge carrier, facilitating electron transport within devices.
Comparaison Avec Des Composés Similaires
2,2’-Bithiophene stands out due to its unique structure and electronic properties. Similar compounds include other bithiophenes (e.g., 2,3’-bithiophene) and related heterocycles.
Propriétés
Numéro CAS |
113561-04-9 |
|---|---|
Formule moléculaire |
C11H11NOS2 |
Poids moléculaire |
237.3 g/mol |
Nom IUPAC |
N-methyl-N-(5-thiophen-2-ylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C11H11NOS2/c1-8(13)12(2)11-6-5-10(15-11)9-4-3-7-14-9/h3-7H,1-2H3 |
Clé InChI |
AVTDIHOWBZVDJL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C1=CC=C(S1)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


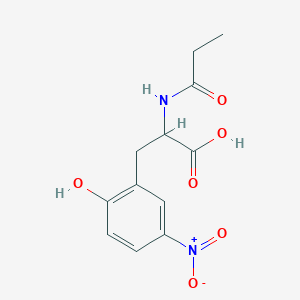
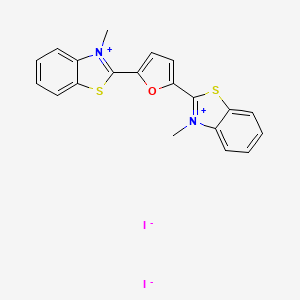
![1,1'-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine](/img/structure/B14309620.png)
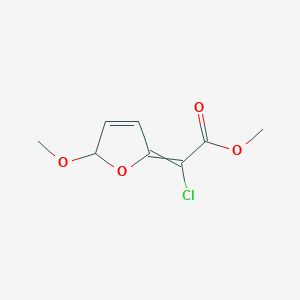


![N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride](/img/structure/B14309637.png)
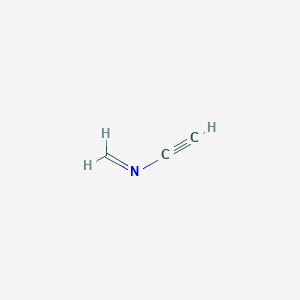

![2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol](/img/structure/B14309657.png)
![Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate](/img/structure/B14309659.png)
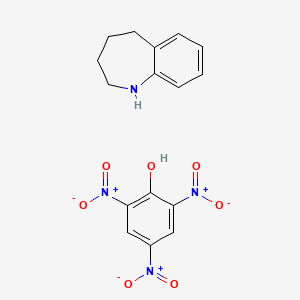
![N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B14309677.png)
